Bicyclo[3.1.1]heptan-1-ol
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Overview
Description
Bicyclo[311]heptan-1-ol is a bicyclic organic compound with the molecular formula C7H12O It is characterized by a bicyclo[311]heptane skeleton with a hydroxyl group attached to one of the bridgehead carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]heptan-1-ol can be synthesized through several methods. One common approach involves the ring-opening reactions of [3.1.1]propellane, which can be achieved using various reagents and conditions . Another method includes the formal (3 + 2) cycloaddition strategies of bicyclo[1.1.0]butanes . Additionally, the compound can be prepared by double alkylation of cyclohexane 1,3-diesters with diiodomethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of photocatalytic Minisci-like conditions has been explored to introduce various functional groups at the bridgehead position, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]heptan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield bicyclo[3.1.1]heptanone, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Bicyclo[3.1.1]heptan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[3.1.1]heptan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and binding to other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .
Comparison with Similar Compounds
Bicyclo[3.1.1]heptan-1-ol can be compared with other similar compounds, such as:
Bicyclo[3.1.1]heptan-3-ol: This compound has a similar structure but with the hydroxyl group attached to a different carbon atom.
Pinocampheol: Another bicyclic alcohol with similar structural features.
Isopinocampheol: A stereoisomer of pinocampheol with different spatial arrangement of atoms.
These compounds share some chemical properties with this compound but differ in their reactivity and applications, highlighting the uniqueness of this compound in various scientific and industrial contexts .
Properties
Molecular Formula |
C7H12O |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
bicyclo[3.1.1]heptan-1-ol |
InChI |
InChI=1S/C7H12O/c8-7-3-1-2-6(4-7)5-7/h6,8H,1-5H2 |
InChI Key |
GXJLAGNGIIZKCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)(C2)O |
Origin of Product |
United States |
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